

Physical and chemical properties of 4-(1,3-dithiolan-2-yl)phenol

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Compound of Interest

Compound Name: 4-(1,3-Dithiolan-2-yl)phenol

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An In-depth Technical Guide to 4-(1,3-dithiolan-2-yl)phenol

This guide provides a comprehensive technical overview of **4-(1,3-dithiolan-2-yl)phenol**, a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its unique structure, combining a nucleophilic phenol with a masked aldehyde (the dithiolane group), makes it a valuable building block for complex molecular architectures. This document will delve into its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Overview and Significance

4-(1,3-dithiolan-2-yl)phenol, with the CAS number 22068-49-1, is a crystalline organic compound.^[1] At its core, it is a derivative of phenol, where the para-position is substituted with a 1,3-dithiolane ring. This dithiolane moiety serves as a thioacetal, which is a robust protecting group for the aldehyde functional group.

The strategic importance of this molecule lies in its dual reactivity. The phenolic hydroxyl group can undergo a variety of transformations (e.g., etherification, esterification) while the aldehyde remains masked. Subsequently, the dithiolane can be selectively removed under specific conditions to liberate the aldehyde for further reactions, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This orthogonal reactivity is a cornerstone of

modern multi-step synthesis, enabling the construction of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Chemical Structure

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Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties is paramount for the effective use of any chemical reagent. The properties of **4-(1,3-dithiolan-2-yl)phenol** are summarized below.

General Properties

Property	Value	Source(s)
CAS Number	22068-49-1	[1]
Molecular Formula	C ₉ H ₁₀ OS ₂	[1][2]
Molecular Weight	198.31 g/mol	[1][2]
Appearance	Yellow crystals or powder	[3]
Melting Point	114-120 °C	[3]
IUPAC Name	4-(1,3-dithiolan-2-yl)phenol	[4]
Synonyms	p-(1,3-dithiolan-2-yl)phenol, 2-(4-hydroxyphenyl)-1,3-dithiolane	[1][5]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While a comprehensive, publicly available dataset for this specific molecule is sparse, the expected spectral characteristics can be inferred from its structure and data on analogous compounds.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the dithiolane ring, the methylene protons of the dithiolane ring, and the phenolic hydroxyl proton.
 - Aromatic Protons (C_6H_4): Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
 - Phenolic Proton ($-\text{OH}$): A broad singlet, whose chemical shift is concentration and solvent-dependent.
 - Methine Proton ($-\text{CH}-\text{S}_2$): A singlet around δ 5.5-6.0 ppm.
 - Dithiolane Protons ($-\text{SCH}_2\text{CH}_2\text{S}-$): A multiplet or two distinct signals in the δ 3.2-3.6 ppm range.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals corresponding to each unique carbon environment.[\[6\]](#)
 - Aromatic Carbons: Signals between δ 115-160 ppm. The carbon attached to the hydroxyl group (ipso-carbon) will be the most deshielded in this region. Due to symmetry, only four signals are expected for the six aromatic carbons.[\[6\]](#)
 - Methine Carbon ($-\text{CH}-\text{S}_2$): A signal around δ 55-65 ppm.
 - Dithiolane Carbons ($-\text{SCH}_2\text{CH}_2\text{S}-$): A signal around δ 40 ppm.
- IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.
 - O-H Stretch (Phenol): A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$.
 - C-H Stretch (Aromatic): Absorptions typically above 3000 cm^{-1} .
 - C-H Stretch (Aliphatic): Absorptions typically below 3000 cm^{-1} .
 - C=C Stretch (Aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
 - C-O Stretch (Phenol): A strong peak around $1200\text{-}1260\text{ cm}^{-1}$.

- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **4-(1,3-dithiolan-2-yl)phenol**, the molecular ion peak $[M]^+$ would be observed at $m/z = 198$.^[7]

Synthesis and Purification

The most common and efficient method for synthesizing **4-(1,3-dithiolan-2-yl)phenol** is through the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with ethane-1,2-dithiol.

Reaction Mechanism and Rationale

This reaction is a classic example of carbonyl protection. 4-Hydroxybenzaldehyde provides the core phenolic aldehyde structure. Ethane-1,2-dithiol acts as the protecting agent. An acid catalyst, typically a Lewis acid (e.g., $\text{BF}_3 \cdot \text{OEt}_2$) or a Brønsted acid (e.g., *p*-toluenesulfonic acid), is required to activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the thiol groups. The reaction proceeds via a hemi-thioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable five-membered dithiolane ring. The choice of an acid catalyst is critical; it must be strong enough to promote the reaction without causing undesired side reactions on the sensitive phenol ring.

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Detailed Experimental Protocol

Objective: To synthesize **4-(1,3-dithiolan-2-yl)phenol** from 4-hydroxybenzaldehyde.

Materials:

- 4-Hydroxybenzaldehyde (1.0 eq)
- Ethane-1,2-dithiol (1.1 eq)
- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$) (0.1 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexane and Ethyl Acetate (for chromatography/recrystallization)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde and anhydrous dichloromethane. Stir the mixture until the aldehyde is fully dissolved.
- **Addition of Reagents:** Add ethane-1,2-dithiol to the solution. Cool the flask to 0 °C using an ice bath.
- **Catalyst Addition:** Slowly add boron trifluoride diethyl etherate dropwise to the cooled reaction mixture.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

aldehyde is consumed.

- **Workup:** Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
- **Extraction:** Extract the aqueous layer twice more with dichloromethane.
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield pure **4-(1,3-dithiolan-2-yl)phenol** as a yellow solid.

Chemical Reactivity and Applications

The utility of **4-(1,3-dithiolan-2-yl)phenol** stems from the distinct reactivity of its two functional groups.

Reactivity of the Dithiolane Group (Protected Aldehyde)

The 1,3-dithiolane group is a stable protecting group, resistant to nucleophiles, bases, and mild acidic or reducing conditions. This stability is crucial for allowing chemical modifications at other sites of the molecule.

Deprotection: The aldehyde can be regenerated (deprotected) under specific, often oxidative or mercury(II)-assisted, conditions. Common reagents for deprotection include:

- Mercury(II) chloride (HgCl_2) and calcium carbonate (CaCO_3)
- N-Bromosuccinimide (NBS) in aqueous acetone
- Iodine in the presence of an oxidant

The choice of deprotection agent is critical and depends on the functional group tolerance of the rest of the molecule.

Reactivity of the Phenol Group

The phenolic hydroxyl group is nucleophilic and weakly acidic. It can readily undergo reactions such as:

- O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K_2CO_3 , NaH) to form ethers (Williamson ether synthesis).
- O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.
- Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-para directing group, though substitution is sterically hindered at the ortho positions.

Application in Drug Development and Organic Synthesis

The primary application of **4-(1,3-dithiolan-2-yl)phenol** is as a synthetic intermediate. It allows for the introduction of a 4-hydroxy-substituted aromatic ring into a molecule, with the aldehyde functionality masked for later elaboration.

Example Synthetic Strategy:

- Protect: Synthesize **4-(1,3-dithiolan-2-yl)phenol**.
- Modify: Use the phenolic -OH group as a handle for coupling reactions. For instance, perform an O-alkylation to link it to another part of a target molecule.
- Deprotect: Once the molecular scaffold is assembled, deprotect the dithiolane to reveal the aldehyde.
- Elaborate: Use the newly revealed aldehyde for further transformations, such as forming an imine and reducing it to a secondary amine (reductive amination), a common step in building drug candidates.

This strategy is invaluable for creating libraries of compounds for screening, where the core phenolic structure is maintained while the functionality derived from the aldehyde is varied.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-(1,3-dithiolan-2-yl)phenol**.

- **Hazards:** Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] The compound is a phenol derivative; phenols as a class are toxic and can be absorbed through the skin, causing burns and systemic toxicity.[9]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle under an inert atmosphere if the compound is sensitive to air or moisture.
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from strong oxidizing agents.

First Aid:

- **Skin Contact:** Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
- **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
- **Ingestion:** Do NOT induce vomiting. Call a physician or poison control center immediately.

Conclusion

4-(1,3-dithiolan-2-yl)phenol is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature, combining a reactive phenol with a robustly protected aldehyde, provides synthetic chemists with a powerful tool for the strategic construction of complex molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and drug development.

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